4-(Pyrrolidin-1-yl)pyrrolidin-3-ol
Overview
Description
4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a hydroxyl group and another pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method is the reaction of 4-chlorobutan-1-amine with a strong base to form the pyrrolidine ring . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under basic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield pyrrolidinone derivatives, while reduction can produce various substituted pyrrolidines .
Scientific Research Applications
4-(Pyrrolidin-1-yl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The presence of the hydroxyl group and the pyrrolidine rings allows for specific interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring, used widely in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine, known for its biological activities.
Pyrrolopyrazine: A fused ring system with pyrrolidine and pyrazine rings, studied for its synthetic and biological properties.
Uniqueness
4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is unique due to the presence of two pyrrolidine rings and a hydroxyl group, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAZVRGJPIDDOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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